Cas no 898783-15-8 (2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 化学的及び物理的性質
名前と識別子
-
- 2,4-DIMETHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE
- (2,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
- LogP
- AKOS016021262
- 2,4-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone
- (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
- DTXSID20643877
- 898783-15-8
- MFCD03842822
- 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
-
- MDL: MFCD03842822
- インチ: InChI=1S/C21H26N2O/c1-16-8-9-19(17(2)14-16)21(24)20-7-5-4-6-18(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
- InChIKey: RPYVZNPOAIFIHW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(C)CC3)C
計算された属性
- せいみつぶんしりょう: 322.20500
- どういたいしつりょう: 322.204513457Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 23.55000
- LogP: 3.15760
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone セキュリティ情報
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 205473-2g |
2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
Fluorochem | 205473-1g |
2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
A2B Chem LLC | AH90461-1g |
2,4-DIMETHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE |
898783-15-8 | 97% | 1g |
$644.00 | 2024-04-19 | |
abcr | AB365498-1g |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-15-8 | 97% | 1g |
€932.10 | 2025-03-19 | |
Ambeed | A306144-1g |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 95+% | 1g |
$470.0 | 2024-04-16 | |
abcr | AB365498-2 g |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-15-8 | 97% | 2g |
€1677.00 | 2023-04-26 | |
Fluorochem | 205473-5g |
2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Crysdot LLC | CD11023119-1g |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 95+% | 1g |
$433 | 2024-07-19 | |
Crysdot LLC | CD11023119-5g |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 95+% | 5g |
$1401 | 2024-07-19 | |
TRC | D097850-250mg |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |
898783-15-8 | 250mg |
$ 440.00 | 2022-06-06 |
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenoneに関する追加情報
Research Update on 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-15-8): Recent Advances and Applications
2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-15-8) is a structurally unique benzophenone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of protein kinase C (PKC) isoforms. The research team demonstrated that 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone exhibits nanomolar affinity for PKC-θ, with remarkable selectivity over other PKC family members. Molecular docking studies revealed that the 4-methylpiperazine moiety plays a critical role in binding to the unique hydrophobic pocket of PKC-θ, while the benzophenone core maintains structural stability. These findings suggest potential applications in autoimmune disease treatment, where PKC-θ inhibition has shown therapeutic promise.
In the realm of cancer research, a recent preprint on bioRxiv (2024) reported the compound's ability to disrupt the interaction between MDM2 and p53. The study employed fluorescence polarization assays and surface plasmon resonance to quantify binding affinities, demonstrating that 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone can effectively compete with p53 for MDM2 binding at low micromolar concentrations. Follow-up cell-based assays showed dose-dependent restoration of p53 activity in MDM2-overexpressing cancer cell lines, accompanied by increased apoptosis and cell cycle arrest. These results position the compound as a promising lead for developing novel p53-MDM2 interaction inhibitors.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The research demonstrated favorable oral bioavailability (∼65% in rodent models) and brain penetration capabilities, supported by the compound's calculated physicochemical properties (cLogP = 3.2, PSA = 45 Ų). Metabolic stability assays revealed that the methylpiperazine moiety undergoes N-demethylation as the primary metabolic pathway, with a hepatic microsomal half-life of approximately 42 minutes in human liver microsomes.
Emerging applications in neurodegenerative disease research were highlighted in a 2024 ACS Chemical Neuroscience publication. The study found that 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone can modulate α-synuclein aggregation kinetics, as evidenced by thioflavin T assays and transmission electron microscopy. The compound demonstrated concentration-dependent inhibition of fibril formation, with complete suppression observed at 50 μM concentration. Molecular dynamics simulations suggested that the benzophenone core interacts with the NAC (non-amyloid-β component) region of α-synuclein, preventing the conformational changes necessary for aggregation.
Recent synthetic chemistry advancements have improved access to this compound and its derivatives. A 2023 Organic Process Research & Development paper described a scalable, three-step synthesis starting from commercially available 2,4-dimethylbenzophenone, with an overall yield of 58%. The optimized procedure features a key Mannich reaction conducted under continuous flow conditions, significantly reducing reaction times while maintaining excellent regioselectivity. This methodological improvement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation of this compound class.
In conclusion, 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-15-8) represents a multifaceted chemical entity with demonstrated potential across multiple therapeutic areas. Ongoing research continues to uncover new biological targets and applications for this scaffold, supported by its favorable drug-like properties and increasingly accessible synthetic routes. Future directions include structure-activity relationship studies to optimize potency and selectivity, as well as in vivo efficacy evaluations in disease-relevant models.
898783-15-8 (2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone) 関連製品
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 60628-96-8(Bifonazole)
- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
